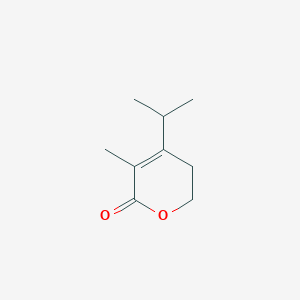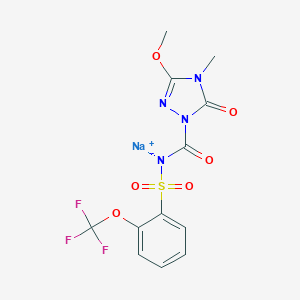
Flucarbazone-sodium
Vue d'ensemble
Description
Flucarbazone-sodium is an organic sodium salt resulting from the formal reaction of the sulfonamide amino group of flucarbazone with 1 mol eq. of sodium hydride. An acetolactate synthase inhibitor, it is used as a herbicide to control grass weeds in cereal crops. Not approved for use within the European Union. It has a role as an EC 2.2.1.6 (acetolactate synthase) inhibitor, a herbicide and an agrochemical. It contains a flucarbazone(1-).
Applications De Recherche Scientifique
Contrôle des mauvaises herbes dans les gazons
Le Flucarbazone-sodium est utilisé pour contrôler les mauvaises herbes dans les gazons, en particulier le pâturin du Kentucky, le ray-grass vivace et le chiendent . Il a été constaté qu'il réduisait efficacement le ray-grass vivace, ce qui en fait un outil précieux pour le contrôle sélectif pendant la transition vers le pâturin du Kentucky ou le chiendent .
Absorption et translocation dans les plantes
Des études ont montré que le this compound est absorbé et transloqué différemment parmi les différentes espèces de graminées . Par exemple, le chiendent a distribué plus de this compound vers les pousses que le pâturin du Kentucky et le ray-grass vivace . Comprendre ces différences peut aider à optimiser l'utilisation de cet herbicide dans différents environnements.
Métabolisme dans les plantes
Le this compound est métabolisé différemment dans les différentes espèces de graminées . Ce métabolisme différentiel est l'un des facteurs qui contribuent à ses propriétés de contrôle sélectif des mauvaises herbes .
Gestion de la résistance chez les mauvaises herbes
Le this compound a été utilisé dans l'étude et la gestion de la résistance aux herbicides chez les mauvaises herbes . Par exemple, il a été utilisé pour étudier la base physiologique et moléculaire de la résistance dans Bromus japonicus, une espèce de mauvaise herbe problématique .
Études de mutations
La recherche impliquant le this compound a mené à la découverte de mutations spécifiques associées à la résistance aux herbicides . Dans Bromus japonicus, une mutation Pro-197-Ser dans le gène ALS a été trouvée associée à la résistance au this compound
Mécanisme D'action
Target of Action
Flucarbazone-sodium is primarily targeted at the acetolactate synthase (ALS) enzyme . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
This compound acts as an ALS inhibitor . It binds to the ALS enzyme, preventing it from catalyzing the production of branched-chain amino acids. This disruption in amino acid synthesis inhibits plant growth, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound disrupts the production of these amino acids, which are vital for protein synthesis and plant growth .
Pharmacokinetics
This compound exhibits high solubility in water and is semi-volatile . It is non-persistent in soils but may be very persistent in aquatic systems . It poses a high risk of leaching to groundwater . These properties influence its distribution and persistence in the environment, affecting its bioavailability.
Result of Action
The inhibition of the ALS enzyme by this compound leads to a deficiency in branched-chain amino acids. This deficiency disrupts protein synthesis, inhibiting plant growth and eventually leading to plant death .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It is highly soluble in water, posing a high risk of leaching to groundwater . It is non-persistent in soils but may be very persistent in aquatic systems . Its persistence is more pronounced in drier soil . These factors should be considered when using this compound, as they can impact its effectiveness and environmental impact.
Safety and Hazards
Orientations Futures
Flucarbazone-sodium is subject to re-evaluation to ensure that it meets current health and environmental standards and has value . The re-evaluation considers data and information from pesticide manufacturers, published scientific reports, and other regulatory agencies, as well as comments received during public consultations .
Analyse Biochimique
Biochemical Properties
Flucarbazone-sodium is an acetolactate synthase (ALS) inhibitor . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the weed .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The herbicide’s primary mode of action is the inhibition of the ALS enzyme, which disrupts protein synthesis and plant growth .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the ALS enzyme, inhibiting its function and leading to a disruption in protein synthesis . This binding interaction is a key part of this compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound is more persistent in drier soil . Its dissipation follows first-order kinetics in some soils, but a two-compartment model provides the best fit for dissipation in other soils .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . By inhibiting the ALS enzyme, it disrupts this pathway, leading to a decrease in the production of these amino acids .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Flucarbazone-sodium involves the condensation of 5,7-dichloro-8-hydroxyquinoline with 4,6-dichloro-2-(methylsulfonyl)pyrimidine followed by the addition of sodium hydroxide to form Flucarbazone-sodium.", "Starting Materials": [ "5,7-dichloro-8-hydroxyquinoline", "4,6-dichloro-2-(methylsulfonyl)pyrimidine", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 5,7-dichloro-8-hydroxyquinoline with 4,6-dichloro-2-(methylsulfonyl)pyrimidine in the presence of a base such as potassium carbonate in DMF at 100°C for 12 hours to form Flucarbazone intermediate.", "Step 2: Addition of sodium hydroxide to the Flucarbazone intermediate at 60°C for 2 hours to form Flucarbazone-sodium.", "Step 3: Purification of Flucarbazone-sodium by filtration, washing with water and drying." ] } | |
Numéro CAS |
181274-17-9 |
Formule moléculaire |
C12H11F3N4NaO6S |
Poids moléculaire |
419.29 g/mol |
Nom IUPAC |
sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide |
InChI |
InChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20); |
Clé InChI |
KKCLIBMLUMCTMZ-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=NN(C1=O)/C(=N/S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)/[O-])OC.[Na+] |
SMILES |
CN1C(=NN(C1=O)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na+] |
SMILES canonique |
CN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na] |
Color/Form |
Colorless, crystalline powder Solid, crystalline, white |
melting_point |
200 °C (decomposes) |
| 181274-17-9 | |
Solubilité |
In water, 44 g/L at 20 °C (pH 9) |
Synonymes |
MKH 6562 |
Pression de vapeur |
1X10-9 Pa at 20 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Flucarbazone-sodium targets acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: By inhibiting ALS, this compound disrupts BCAA biosynthesis, leading to the arrest of cell division and growth, ultimately resulting in weed death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: this compound has a molecular formula of C12H9F3N4O5S·Na and a molecular weight of 408.28 g/mol. [, ]
A: While the provided research doesn't offer specific spectroscopic details, analytical methods like HPLC-MS/MS have been used to characterize and quantify this compound. [, ]
A: Research indicates that this compound effectively controls various grass weeds in wheat fields, including wild oat and green foxtail. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: While this compound is generally safe for wheat, some studies have shown that mixing it with certain broadleaf herbicides like Dicamba, MCPA, or Bromoxynil can potentially reduce its efficacy in controlling wild oat. []
A: this compound acts as a potent inhibitor of the enzyme acetolactate synthase (ALS), halting the biosynthesis of essential branched-chain amino acids in susceptible plants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: this compound demonstrates selective herbicidal activity, effectively controlling certain grass weeds such as wild oat (Avena fatua) and green foxtail (Setaria viridis) in wheat fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: One study employed molecular modeling and docking simulations to analyze the binding energy of this compound with the ALS enzyme in Bromus japonicus, showcasing how a Pro-197-Thr mutation alters binding affinity and potentially contributes to resistance. []
A: While specific structural modifications were not extensively discussed in the provided research, studies have indicated that alterations in the aryl group of sulfonylurea herbicides can significantly influence their binding affinity to the ALS enzyme, affecting their potency and selectivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: Research mentions formulations like 70% water-dispersible granules (WDG) for this compound, indicating its formulation into suitable products for agricultural applications. []
A: Studies demonstrate that this compound is absorbed through both foliar and root pathways. Once absorbed, it is translocated throughout the plant, with a significant portion moving to new shoots, particularly in species like bermudagrass. []
A: Research shows varying metabolic rates of this compound across different grass species. Bermudagrass exhibits rapid metabolism, while Kentucky bluegrass shows a moderate rate, and perennial ryegrass demonstrates slower metabolism. The number and type of metabolites also differ among species. []
A: Researchers have utilized in vitro ALS enzyme assays to determine the concentration of this compound required to inhibit ALS activity by 50% (I50) in different plant species and accessions, providing insights into the sensitivity of various plants and resistance mechanisms. [, , ]
A: Field experiments have consistently demonstrated this compound's efficacy in controlling specific grass weeds, like wild oat and green foxtail, in wheat crops. [, , , , , ]
ANone: Two primary mechanisms of resistance to this compound have been identified:
- Target-site resistance (TSR): Specific mutations in the ALS gene can reduce the herbicide's binding affinity, leading to resistance. Examples include Pro-197-Ser, Pro-197-Thr, Asp-376-Glu, and Trp-574-Leu mutations reported in various weed species. [, , , , , , ]
- Non-target-site resistance (NTSR): This involves enhanced herbicide metabolism, often mediated by cytochrome P450 enzymes. This mechanism has been observed in wild oat accessions resistant to this compound. [, , , ]
A: Yes, resistance to this compound often leads to cross-resistance to other ALS-inhibiting herbicides, particularly within the same chemical family (sulfonylaminocarbonyltriazolinones). The extent of cross-resistance varies depending on the specific ALS mutation and herbicide involved. [, , , , , , , , ]
A: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is commonly employed for quantifying this compound residues in wheat kernels and straw. []
A: The LOQ for this compound in wheat kernels and straw using the modified QuEChERS method with HPLC-MS/MS is 0.005 mg/kg. []
A: this compound exhibits varying persistence in soil, with half-lives ranging from 6 to 110 days depending on factors like soil organic carbon content, moisture levels, and temperature. []
A: While specific solubility data isn't provided, the existence of formulations like water-dispersible granules (WDG) suggests this compound possesses sufficient water solubility for agricultural use. []
A: Research suggests that this compound resistance in some weed populations might be linked to enhanced metabolic detoxification, possibly involving cytochrome P450 enzymes. [, , , ]
A: Studies indicate that this compound undergoes degradation in the soil, influenced by factors like soil type and environmental conditions. [, ]
ANone: Yes, several other herbicides with different modes of action can be used, including:
- ACCase inhibitors: Clodinafop-propargyl, Fenoxaprop-P-ethyl, Pinoxaden, Tralkoxydim [, , , , , , , , ]
- Other ALS inhibitors: Imazamethabenz, Mesosulfuron-methyl, Pyroxsulam, Sulfosulfuron, Tribenuron-methyl [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: Research on this compound resistance mechanisms informs the development of integrated weed management practices, which often involve combining different herbicides with varying modes of action, cultural control methods, and crop rotation strategies to prevent or delay herbicide resistance. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


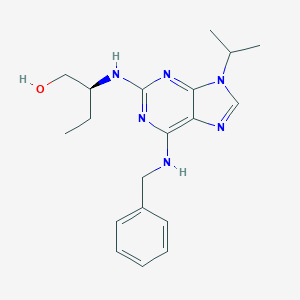
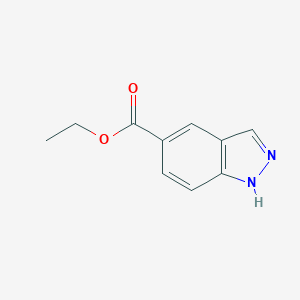
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)


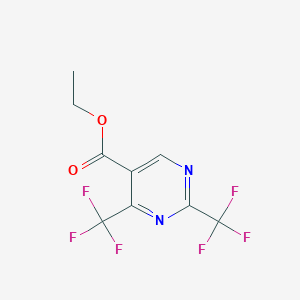
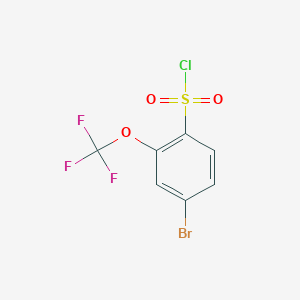
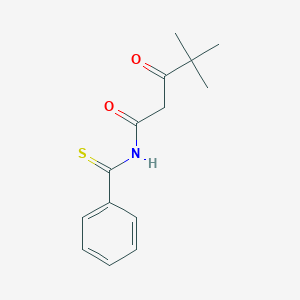
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
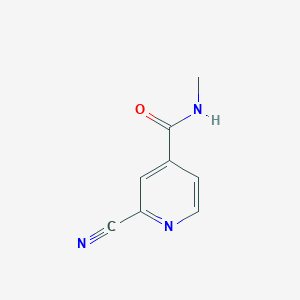
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
